![molecular formula C13H19NO3S B2986389 [1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol CAS No. 259874-95-8](/img/structure/B2986389.png)
[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol” is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 .
Synthesis Analysis
The synthesis of piperidine derivatives, which include “[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol”, is a significant area of research in organic chemistry . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Piperidine derivatives, including “[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
One study discusses the synthesis of methyl tert-butyl ether (MTBE) using sulphonated resins and heteropoly acids, highlighting the search for new catalysts for this process due to environmental concerns and the need for more stable catalysts. This research focuses on the physical chemistry of MTBE synthesis on dodecatungstosilicic acid, proposing a mechanism for the catalytic reaction and exploring the interaction between substrates and the catalyst (Bielański et al., 2003).
Environmental Monitoring and Safety
Methanol, a component related to "[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol," is discussed in terms of its tolerable concentration in alcoholic drinks to prevent toxicity, highlighting the importance of monitoring and controlling methanol levels in consumer products for public health (Paine & Dayan, 2001).
Fuel Cell Technology
Research on direct methanol fuel cells (DMFCs) examines the challenges, including methanol crossover, which is a significant barrier to efficiency. This review provides insights into efforts to create more impermeable polymer electrolytes and enhance DMFC technology (Heinzel & Barragán, 1999).
Energy Conversion and Storage
A comprehensive review of hydrogen production from methanol thermochemical conversion is presented, discussing current production pathways, catalyst development, and reactor technology. This highlights methanol's role as a potential hydrogen source for energy applications (García et al., 2021).
Environmental Impact of Methanol
An ecosystem-scale perspective on the net land methanol flux synthesizes micrometeorological flux measurements, providing insights into the sources and sinks of methanol in the atmosphere and its role in atmospheric chemistry (Wohlfahrt et al., 2015).
Direcciones Futuras
Piperidine derivatives, including “[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new piperidine compounds with different biological profiles .
Propiedades
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-9-3-2-4-12(14)10-15/h5-8,12,15H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSIVGSVMZGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


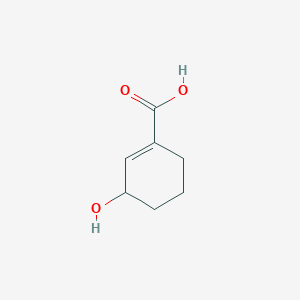
![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)

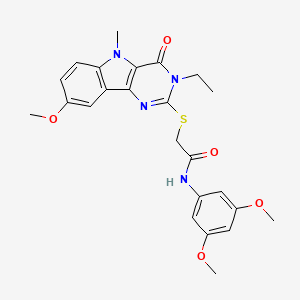
![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)
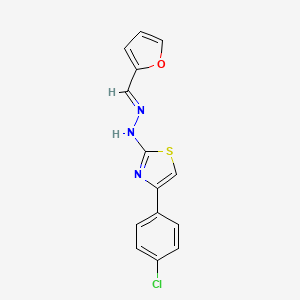
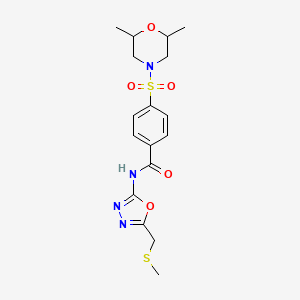

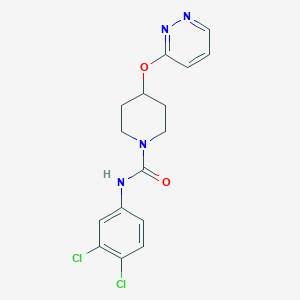
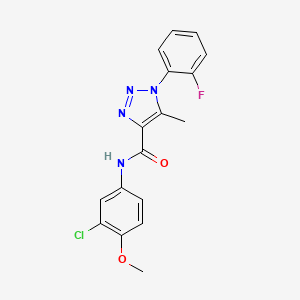
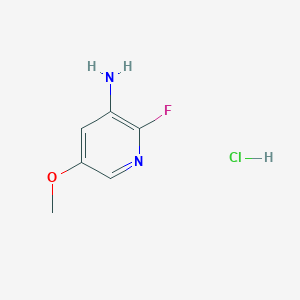
![2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2986327.png)
